![molecular formula C14H10N2O2 B230781 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol CAS No. 18233-24-4](/img/structure/B230781.png)
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol
Overview
Description
“2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol” is a chemical compound with the formula C14H10N2O2 . It is a heterocyclic compound that includes a phenol group and an oxadiazole ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new series of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides was synthesized . The synthesis was carried out by converting benzoic acid into ethyl benzoate, benzohydrazide, and then 5-pheny-1,3,4-Oxadiazol-2-thiol step by step .
Molecular Structure Analysis
The molecular structure of “2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol” can be represented by the InChI code: 1S/C14H10N2O2/c17-12-9-5-4-8-11(12)14-16-15-13(18-14)10-6-2-1-3-7-10/h1-9,17H .
Physical And Chemical Properties Analysis
The molecular weight of “2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol” is 238.25 . Its melting point is reported to be 433 degrees Celsius .
Scientific Research Applications
Fluorescent Determination of Alkaline Phosphatase Activity
The compound 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol can be used to synthesize disodium salt of 2-(5-phenyl-1,3,4-oxadiazol-2-yl) phenyl phosphate (OXDP), which is a substrate for the fluorescent determination of alkaline phosphatase (ALP) activity. This method involves a one-pot procedure of condensation that is useful in biochemical assays .
Oral Bioavailability Prediction
In silico studies suggest that 1,3,4-oxadiazole derivatives comply with Lipinski’s rules of five, indicating a positive oral bioavailability. This implies that compounds like 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol could potentially be developed into orally available medications following further pharmacological evaluation .
Anticancer Evaluation
Compounds containing the 1,3,4-oxadiazole moiety have been evaluated for their anticancer properties. The MTT assay can measure the activity of mitochondrial enzymes in living cells treated with these compounds to assess their efficacy in inhibiting cancer cell growth .
Synthesis of Thiazolidinone Derivatives
The 1,3,4-oxadiazole ring can be incorporated into thiazolidinone derivatives. These synthesized compounds have potential applications in medicinal chemistry due to their structural complexity and possible biological activities .
Antibacterial and Antifungal Activity
Derivatives of 1,3,4-oxadiazoles have shown significant antibacterial and antifungal activities against various strains of bacteria and fungi. This suggests that 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol could be a precursor for developing new antimicrobial agents .
Agricultural Biological Activities
The oxadiazole ring is present in compounds that exhibit a broad spectrum of agricultural biological activities. These activities include acting as chemical pesticides to combat plant diseases, which is crucial for food security and sustainable agriculture .
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as 5-phenyl-1,3,4-oxadiazol-2(3h)-ones have been reported to inhibit the carboxylesterase notum , a negative regulator of the Wnt signaling pathway .
Mode of Action
It’s worth noting that oxadiazole derivatives often act as ligands, coordinating through the nitrogen atom .
Biochemical Pathways
If it indeed inhibits notum like its similar compounds, it could impact the wnt signaling pathway .
Result of Action
Some oxadiazole derivatives have shown significant anticancer and antioxidant activities .
properties
IUPAC Name |
2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-12-9-5-4-8-11(12)14-16-15-13(18-14)10-6-2-1-3-7-10/h1-9,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKJOWVRUHGNBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60419396 | |
Record name | 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60419396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
18233-24-4 | |
Record name | 18233-24-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176081 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60419396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol in phosphorescent OLED emitters?
A: 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol acts as an ancillary ligand in iridium(III) and platinum(II) complexes used as emitters in phosphorescent OLEDs [, , , , ]. As an electron-transporting ancillary ligand, it contributes to balancing the injection and transport of electrons and holes within the OLED device []. This balanced charge transport is crucial for achieving high device performance.
Q2: How does modifying the structure of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol affect the performance of the resulting OLEDs?
A: Research shows that introducing fluoro or trifluoromethyl substituents to the 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol ancillary ligand can significantly impact the photoluminescence, electrochemical properties, and electroluminescent performance of the resulting iridium(III) complexes [, ]. For instance, a complex using 2-(5-pentafluorophenyl-1,3,4-oxadiazol-2-yl)-phenol as the ancillary ligand demonstrated superior OLED performance with higher current efficiency and external quantum efficiency compared to complexes with less substituted ancillary ligands [].
Q3: What are the advantages of using iridium(III) complexes containing 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol as emitters in OLEDs?
A3: Iridium(III) complexes incorporating 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol exhibit several desirable properties for OLED applications:
- High Photoluminescence Efficiency: These complexes often display high photoluminescence quantum yields, reaching up to 94%, indicating efficient energy transfer and light emission [].
- Tunable Emission Color: By modifying the main ligands coordinated to the iridium(III) center, the emission color can be tuned across a range of wavelengths, including green and deep red [, ].
- Good Electron Mobility: The presence of the 1,3,4-oxadiazole moiety in the ancillary ligand contributes to enhanced electron mobility in these complexes, facilitating efficient charge transport within the OLED device [].
- Low Efficiency Roll-Off: Devices incorporating these complexes demonstrate good operational stability with low efficiency roll-off at high luminance, making them promising for practical applications [, ].
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